molecular formula C19H21N5O B2964299 6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380167-56-4

6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2964299
CAS No.: 2380167-56-4
M. Wt: 335.411
InChI Key: ZQQKMCICLFDPKF-UHFFFAOYSA-N
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Description

6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a hexahydrocinnolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Hexahydrocinnolinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinone ring.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.

    Coupling with Pyridine-3-carbonitrile: The final step involves coupling the hexahydrocinnolinone-piperidine intermediate with pyridine-3-carbonitrile using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(3-oxo-2,3,5,6,7,8-hexahydroquinolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
  • 6-[4-(3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile

Uniqueness

6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the hexahydrocinnolinone moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

IUPAC Name

6-[4-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-12-14-5-6-18(21-13-14)23-9-7-16(8-10-23)24-19(25)11-15-3-1-2-4-17(15)22-24/h5-6,11,13,16H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQKMCICLFDPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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